Allocholesterol

概要

説明

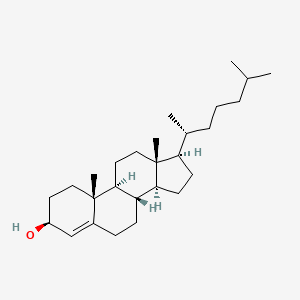

Allocholesterol, also known as cholest-4-en-3β-ol, is a sterol with the molecular formula C27H46O. It is a structural isomer of cholesterol and shares many of its chemical properties. This compound is found in various biological systems and plays a crucial role in cell membrane structure and function .

準備方法

Synthetic Routes and Reaction Conditions: Allocholesterol can be synthesized through several chemical reactions involving cholesterol as a starting material. One common method involves the isomerization of cholesterol using hydrochloric acid, which converts cholesterol into this compound . This reaction typically requires controlled conditions to ensure the desired isomerization without producing unwanted by-products.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar isomerization techniques. The process may include purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications .

化学反応の分析

Oxidation Reactions

Allocholesterol undergoes oxidation at both the hydroxyl group and the double bond, yielding biologically relevant derivatives.

Hydroxyl Group Oxidation

The 3β-hydroxyl group is susceptible to oxidation by strong oxidizing agents:

-

Potassium Dichromate (K₂Cr₂O₇) : Converts the hydroxyl group to a ketone, forming 3-ketothis compound .

-

Chromic Acid (H₂CrO₄) : Produces oxysterols such as 7-ketocholesterol analogs via allylic oxidation .

Double Bond Oxidation

The C4-C5 double bond participates in epoxidation and hydroxylation:

-

Epoxidation : Reaction with m-chloroperoxybenzoic acid (m-CPBA) forms 4β,5β-epoxythis compound .

-

Ozonolysis : Cleaves the double bond to generate secosteroids .

Table 1: Oxidation Pathways

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | K₂Cr₂O₇ (acidic) | 3-ketothis compound | |

| This compound | m-CPBA | 4β,5β-epoxythis compound | |

| This compound | Ozone (O₃) | Secosteroid derivatives |

Reduction Reactions

Reduction targets the double bond and carbonyl groups:

-

Catalytic Hydrogenation : Palladium or platinum catalysts saturate the C4-C5 double bond, yielding 5α-cholestanol analogs .

-

Borohydride Reduction : Sodium borohydride (NaBH₄) reduces ketone derivatives (e.g., 3-ketothis compound) to secondary alcohols .

Table 2: Reduction Pathways

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 3-Ketothis compound | NaBH₄ | 3β-Hydroxythis compound | |

| This compound | H₂/Pd-C | 5α-Cholestanol derivative |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to form esters, ethers, and carbonates:

Esterification

-

Acid Chlorides : Reacts with acetyl chloride to form allocholesteryl acetate .

-

Chloroformates : Produces allocholesteryl chloroformate, a precursor for conjugates .

Etherification

Table 3: Substitution Pathways

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Acetyl chloride | Allocholesteryl acetate | |

| This compound | Methyl iodide/NaOH | Allocholesteryl methyl ether |

Esterification with Fatty Acids

This compound serves as a substrate for acyl-CoA:cholesterol acyltransferase (ACAT)-mediated esterification in biological systems, forming cholesteryl esters . Chemically, this is replicated using fatty acid chlorides:

Conjugation Reactions

The hydroxyl group facilitates conjugation with biomolecules:

-

Glycosylation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links this compound to sugars for drug delivery systems .

-

Polymer Grafting : Conjugation with polyethylene glycol (PEG) enhances solubility for biomedical applications .

Biological Relevance of Reaction Products

科学的研究の応用

Allocholesterol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other sterol derivatives and studying sterol chemistry.

Biology: this compound is used to investigate cell membrane dynamics and sterol metabolism.

Industry: this compound is used in the production of cosmetics, pharmaceuticals, and food additives.

作用機序

Allocholesterol exerts its effects by integrating into cell membranes and influencing their fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity. This compound also participates in signaling pathways related to cholesterol metabolism and homeostasis .

類似化合物との比較

Allocholesterol is similar to other sterols such as:

Cholesterol: The most well-known sterol, essential for cell membrane structure and precursor to steroid hormones.

Sitosterol: A plant sterol with similar structural properties but different biological functions.

Ergosterol: A fungal sterol used as a precursor for vitamin D2 synthesis.

Uniqueness: this compound’s unique structural isomerism compared to cholesterol allows it to be used in specific biochemical studies and industrial applications where distinct sterol properties are required .

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMGHSAOLFTOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871731 | |

| Record name | Cholest-4-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-42-3, 517-10-2 | |

| Record name | Cholest-4-en-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。